molecular formula C25H22FN3O2 B2665832 N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide CAS No. 922092-58-8

N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide

Cat. No.: B2665832
CAS No.: 922092-58-8
M. Wt: 415.468
InChI Key: WGDGEBHEPUCBKJ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, a fluorobenzyl group, and an acetamidophenyl moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole core in the presence of a base.

    Attachment of the Acetamidophenyl Moiety: The final step involves the acylation of the indole derivative with 4-acetamidophenyl acetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole or benzyl moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, analgesic, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide: Similar structure but lacks the fluorine atom on the benzyl group.

    N-(4-acetamidophenyl)-2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetamide: Contains a chlorine atom instead of a fluorine atom on the benzyl group.

    N-(4-acetamidophenyl)-2-(1-(4-methylbenzyl)-1H-indol-3-yl)acetamide: Contains a methyl group instead of a fluorine atom on the benzyl group.

Uniqueness

N-(4-acetamidophenyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide is unique due to the presence of the fluorine atom on the benzyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-17(30)27-21-10-12-22(13-11-21)28-25(31)14-19-16-29(24-5-3-2-4-23(19)24)15-18-6-8-20(26)9-7-18/h2-13,16H,14-15H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDGEBHEPUCBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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